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Introduction
2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of

adenosine triphosphate (ATP) that serves as a powerful tool for studying the kinetics of ATP-

utilizing enzymes, such as kinases and ATPases. The principle of the assay is based on the

significant increase in fluorescence intensity and a blue shift in the emission maximum of TNP-

ATP upon binding to the active site of an enzyme.[1][2] This change in fluorescence provides a

direct method to monitor enzyme-ligand interactions in real-time. This application note provides

detailed protocols for utilizing TNP-ATP to determine enzyme binding affinities and to screen for

enzyme inhibitors.

Principle of the TNP-ATP Assay
In an aqueous solution, TNP-ATP exhibits low fluorescence. However, when it binds to the

hydrophobic ATP-binding pocket of an enzyme, the environment around the TNP moiety

becomes less polar, leading to a significant enhancement of its fluorescence quantum yield.[3]

This fluorescence enhancement is proportional to the amount of enzyme-TNP-ATP complex

formed, allowing for the quantitative determination of binding parameters. The assay is a

continuous, non-radioactive method that is well-suited for high-throughput screening.[1][2]
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Spectroscopic Properties of TNP-ATP
Parameter Value Reference

Excitation Wavelength (λex) ~410 nm [1][2]

Emission Wavelength (λem) ~535-560 nm [3][4]

Emission Shift upon Binding
Blue shift (to shorter

wavelengths)
[1]

Reported Dissociation Constants (Kd) for TNP-ATP with
Various Enzymes

Enzyme Organism
Kd (TNP-ATP)
(µM)

Kd (ATP) (µM) Reference

CheA (Histidine

Kinase)
E. coli 1.9 260 [3]

EnvZ (Histidine

Kinase)
E. coli 0.5 60 [3]

PhoQcat

(Histidine

Kinase)

Salmonella 150 412 [3]

CASK (CaM-

kinase)
Human 1 ~1000 [2][5]

STRADα

(Pseudokinase)
Human 1.1 - [6]

Na+/K+-ATPase - - - [4]

Ca2+-ATPase - - - [1]

Note: The affinity of proteins for TNP-ATP is often higher than for ATP.[1]
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This protocol describes how to determine the dissociation constant (Kd) of an enzyme for TNP-

ATP.

Materials:

Enzyme of interest

TNP-ATP stock solution (e.g., 1 mM in assay buffer)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

Fluorometer or microplate reader with fluorescence capabilities

Cuvettes or black microplates

Procedure:

Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should

span a range from well below to well above the expected Kd.

Add a fixed concentration of the enzyme to each cuvette or well. The enzyme concentration

should be significantly lower than the lowest TNP-ATP concentration to ensure that the free

TNP-ATP concentration is approximately equal to the total TNP-ATP concentration.

Add the varying concentrations of TNP-ATP to the corresponding cuvettes or wells

containing the enzyme.

Incubate the samples for a short period (e.g., 10 minutes) at room temperature to allow the

binding to reach equilibrium.[3]

Measure the fluorescence intensity at the appropriate excitation (~410 nm) and emission

(~540 nm) wavelengths.[2]

Correct for background fluorescence by subtracting the fluorescence of a blank sample

containing only the buffer and TNP-ATP.

Plot the change in fluorescence intensity (ΔF) as a function of the TNP-ATP concentration.
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Determine the Kd by fitting the data to a one-site binding equation using a suitable software

(e.g., GraphPad Prism): Y = Bmax * X / (Kd + X) Where Y is the change in fluorescence, X is

the TNP-ATP concentration, Bmax is the maximum fluorescence at saturation, and Kd is the

dissociation constant.

Protocol 2: Competitive Inhibition Assay for IC50
Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a

compound that competes with TNP-ATP for binding to the enzyme.

Materials:

Enzyme of interest

TNP-ATP stock solution

Inhibitor stock solution (in a suitable solvent like DMSO)

Assay Buffer

Fluorometer or microplate reader

Cuvettes or black microplates

Procedure:

Prepare a series of inhibitor dilutions in the assay buffer.

Prepare a solution containing the enzyme and TNP-ATP in the assay buffer. The

concentration of the enzyme should be in the low nanomolar range, and the concentration of

TNP-ATP should be at or near its Kd value to ensure assay sensitivity.

Add the varying concentrations of the inhibitor to the cuvettes or wells.

Add the enzyme-TNP-ATP mixture to each cuvette or well to initiate the reaction.

Incubate the samples for a sufficient time to reach equilibrium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12735322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the fluorescence intensity.

Calculate the percent inhibition for each inhibitor concentration relative to a control sample

with no inhibitor.

Plot the percent inhibition as a function of the inhibitor concentration (on a logarithmic scale).

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is

the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.
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Caption: Experimental workflow for TNP-ATP based enzyme kinetic assays.
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Caption: A generic MAP Kinase (MAPK) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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